tert-Butyl ((6-oxo-1,6-dihydropyridin-3-yl)methyl)carbamate tert-Butyl ((6-oxo-1,6-dihydropyridin-3-yl)methyl)carbamate
Brand Name: Vulcanchem
CAS No.: 1253654-25-9
VCID: VC15866069
InChI: InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-7-8-4-5-9(14)12-6-8/h4-6H,7H2,1-3H3,(H,12,14)(H,13,15)
SMILES:
Molecular Formula: C11H16N2O3
Molecular Weight: 224.26 g/mol

tert-Butyl ((6-oxo-1,6-dihydropyridin-3-yl)methyl)carbamate

CAS No.: 1253654-25-9

Cat. No.: VC15866069

Molecular Formula: C11H16N2O3

Molecular Weight: 224.26 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl ((6-oxo-1,6-dihydropyridin-3-yl)methyl)carbamate - 1253654-25-9

Specification

CAS No. 1253654-25-9
Molecular Formula C11H16N2O3
Molecular Weight 224.26 g/mol
IUPAC Name tert-butyl N-[(6-oxo-1H-pyridin-3-yl)methyl]carbamate
Standard InChI InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-7-8-4-5-9(14)12-6-8/h4-6H,7H2,1-3H3,(H,12,14)(H,13,15)
Standard InChI Key JZGBJFCTRGGRMU-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NCC1=CNC(=O)C=C1

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, tert-butyl N-[(6-oxo-1H-pyridin-3-yl)methyl]carbamate, reflects its core structure: a 6-oxo-1,6-dihydropyridine ring substituted at the 3-position with a methylcarbamate group protected by a tert-butyl moiety. Key physicochemical properties include:

PropertyValue
Molecular FormulaC₁₁H₁₆N₂O₃
Molecular Weight224.26 g/mol
CAS Number1394935-52-4
Physical FormSolid
SMILESCC(C)(C)OC(=O)NCC1=CNC(=O)C=C1
InChI KeyJZGBJFCTRGGRMU-UHFFFAOYSA-N

The Boc group enhances stability during synthetic processes, while the pyridinone ring offers sites for further functionalization .

Synthetic Methodologies

Boc Protection and Coupling Reactions

Synthesis typically involves multi-step protocols:

  • Boc Protection: A primary amine intermediate is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at low temperatures (-78°C) to minimize side reactions.

  • Coupling Reactions: The Boc-protected amine is coupled to halogenated pyridinone precursors via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Optimized conditions use tetrahydrofuran (THF) or dimethylacetamide (DMAc) as solvents, with yields ranging from 45% to 55% .

Critical Reaction Parameters

  • Catalyst Systems: Pd(PPh₃)₂Cl₂/CuI mixtures improve coupling efficiency.

  • Solvent Effects: Polar aprotic solvents like DMAc enhance solubility of aromatic intermediates.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) ensures >95% purity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator